2-Chloroanthracene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroanthracene-1,4-dione is a chlorinated derivative of anthracene, a polycyclic aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroanthracene-1,4-dione can be synthesized through various methods. One common approach involves the chlorination of anthracene-1,4-dione using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2-Chloroanthracene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to hydroxyanthracene derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Anthraquinone derivatives.
Reduction: Hydroxyanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloroanthracene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in photochemical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-chloroanthracene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting its structure and function. It can also generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage. These mechanisms contribute to its potential antimicrobial and anticancer activities.
Comparison with Similar Compounds
Anthracene-1,4-dione: The parent compound without the chlorine substitution.
2-Bromoanthracene-1,4-dione: A brominated derivative with similar properties.
2-Fluoroanthracene-1,4-dione: A fluorinated derivative with distinct reactivity.
Uniqueness: 2-Chloroanthracene-1,4-dione is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the compound’s ability to generate ROS and intercalate into DNA sets it apart from other anthracene derivatives.
Properties
CAS No. |
33060-36-5 |
---|---|
Molecular Formula |
C14H7ClO2 |
Molecular Weight |
242.65 g/mol |
IUPAC Name |
2-chloroanthracene-1,4-dione |
InChI |
InChI=1S/C14H7ClO2/c15-12-7-13(16)10-5-8-3-1-2-4-9(8)6-11(10)14(12)17/h1-7H |
InChI Key |
DGRZNFBGJXALPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C=C(C3=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.